![molecular formula C9H13N B1293793 N-Propylaniline CAS No. 622-80-0](/img/structure/B1293793.png)
N-Propylaniline
Overview
Description
N-Propylaniline is an organic compound with the molecular formula C9H13N . It is a clear liquid that is white to yellow to green in color .
Synthesis Analysis
N-Propylaniline can be synthesized through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia and other amines .Molecular Structure Analysis
The molecular structure of N-Propylaniline consists of a benzene ring attached to a propyl group and an amine group . The average mass of N-Propylaniline is 135.206 Da .Physical And Chemical Properties Analysis
N-Propylaniline has a density of 1.0±0.1 g/cm3, a boiling point of 221.1±9.0 °C at 760 mmHg, and a flash point of 86.8±14.2 °C . It also has a molar refractivity of 45.1±0.3 cm3 .Scientific Research Applications
Thermophysical Property Data Analysis
N-Propylaniline is used in the generation of critically evaluated thermodynamic property data . The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . This data is crucial for understanding the behavior of N-Propylaniline under various conditions, which can be useful in a wide range of scientific and industrial applications.
Organic Synthesis
N-Propylaniline is used as a reagent in organic synthesis . Its properties make it a useful component in the synthesis of a variety of organic compounds. This can be particularly useful in the pharmaceutical industry, where these compounds can be used to develop new drugs.
Coumarin Derivatives
N-Propylaniline can be used in the synthesis of coumarin derivatives. These derivatives have enhanced bioactivity, making them potential leads for the development of new therapeutic agents.
Inert Gas Storage
N-Propylaniline is stored under inert gas . This suggests that it may have applications in industries where controlled environments are necessary, such as in the production of semiconductors or other sensitive materials.
Light and Air Sensitive Applications
N-Propylaniline is sensitive to light and air . This property can be exploited in applications that require light or air-sensitive materials, such as in the development of photosensitive materials or in processes that require an oxygen-free environment.
Safety and Hazard Testing
The safety and hazard properties of N-Propylaniline, such as its combustibility and its potential to cause damage to organs, are well-documented . This information is crucial for ensuring safe handling and use of the compound in various applications.
Safety and Hazards
Mechanism of Action
Target of Action
Anilines, the class of compounds to which n-propylaniline belongs, are known to interact with various biological targets depending on their specific structures .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution and reduction . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
Anilines can participate in various biochemical reactions and pathways depending on their specific structures .
Result of Action
Anilines can have various effects at the molecular and cellular level depending on their specific structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Propylaniline. Factors such as temperature and pressure can affect the physical state of N-Propylaniline and thus its interaction with biological targets .
properties
IUPAC Name |
N-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-10-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZOGLJOFWFVOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060759 | |
Record name | Benzenamine, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylaniline | |
CAS RN |
622-80-0 | |
Record name | Propylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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